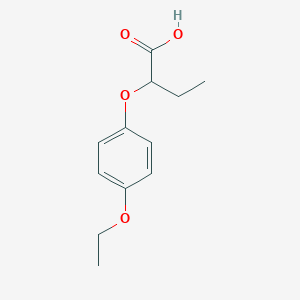
2-(4-Ethoxyphenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) typically involves the esterification of butyric acid with p-ethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Ethoxyphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) involves its interaction with various molecular targets and pathways. It can modulate gene expression by acting as a histone deacetylase inhibitor, leading to changes in chromatin structure and gene transcription. Additionally, it may interact with specific receptors on the cell surface, triggering signaling pathways that influence cellular functions.
Comparaison Avec Des Composés Similaires
2-(4-Ethoxyphenoxy)butanoic acid can be compared with other similar compounds such as:
Butyric acid: A simple short-chain fatty acid with a four-carbon backbone.
Indole-3-butyric acid:
Phenoxyacetic acid: A compound with a similar phenoxy group but different overall structure.
The uniqueness of butyric acid, 2-[p-ethoxyphenoxy]-(5CI) lies in its specific combination of the butyric acid backbone with the p-ethoxyphenoxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(4-ethoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-11(12(13)14)16-10-7-5-9(6-8-10)15-4-2/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
ZUYNVKYBZLGKMH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)OCC |
SMILES canonique |
CCC(C(=O)O)OC1=CC=C(C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Tert-butylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1644627.png)


![(7E)-7-[2-Hydroxy-3-(6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1644644.png)


![4-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B1644657.png)



